2-Methyl-3-[(propanoylcarbamothioyl)amino]benzoic acid
2-Methyl-3-[(propanoylcarbamothioyl)amino]benzoic acid
Brand Name:
Vulcanchem
CAS No.:
433945-39-2
VCID:
VC0470579
InChI:
InChI=1S/C12H14N2O3S/c1-3-10(15)14-12(18)13-9-6-4-5-8(7(9)2)11(16)17/h4-6H,3H2,1-2H3,(H,16,17)(H2,13,14,15,18)
SMILES:
CCC(=O)NC(=S)NC1=CC=CC(=C1C)C(=O)O
Molecular Formula:
C12H14N2O3S
Molecular Weight:
266.32g/mol
2-Methyl-3-[(propanoylcarbamothioyl)amino]benzoic acid
CAS No.: 433945-39-2
Main Products
VCID: VC0470579
Molecular Formula: C12H14N2O3S
Molecular Weight: 266.32g/mol
CAS No. | 433945-39-2 |
---|---|
Product Name | 2-Methyl-3-[(propanoylcarbamothioyl)amino]benzoic acid |
Molecular Formula | C12H14N2O3S |
Molecular Weight | 266.32g/mol |
IUPAC Name | 2-methyl-3-(propanoylcarbamothioylamino)benzoic acid |
Standard InChI | InChI=1S/C12H14N2O3S/c1-3-10(15)14-12(18)13-9-6-4-5-8(7(9)2)11(16)17/h4-6H,3H2,1-2H3,(H,16,17)(H2,13,14,15,18) |
Standard InChIKey | UTYGSZQTHOVLNQ-UHFFFAOYSA-N |
SMILES | CCC(=O)NC(=S)NC1=CC=CC(=C1C)C(=O)O |
Canonical SMILES | CCC(=O)NC(=S)NC1=CC=CC(=C1C)C(=O)O |
PubChem Compound | 833966 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume